1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one
Description
1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Properties
Molecular Formula |
C16H12ClNOS |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
(E)-1-(2-chloro-1-methylindol-3-yl)-3-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C16H12ClNOS/c1-18-13-7-3-2-6-12(13)15(16(18)17)14(19)9-8-11-5-4-10-20-11/h2-10H,1H3/b9-8+ |
InChI Key |
AWJWBMHMYVJNNN-CMDGGOBGSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C(=O)/C=C/C3=CC=CS3 |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C(=O)C=CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated indole is alkylated using methyl iodide in the presence of a base like potassium carbonate.
Coupling with Thiophene: The final step involves coupling the chlorinated, methylated indole with a thiophene derivative through a condensation reaction, often using a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole and thiophene rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols.
Substitution: Substituted derivatives where the chlorine atom is replaced by another group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The compound may bind to specific molecular targets, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one: Lacks the methyl group on the indole ring.
1-(2-bromo-1-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one: Has a bromine atom instead of chlorine.
1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-furyl)-2-propen-1-one: Has a furan ring instead of thiophene.
Uniqueness
1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-thienyl)-2-propen-1-one is unique due to the specific combination of the indole and thiophene rings, along with the presence of the chlorine and methyl groups. These structural features may confer unique chemical and biological properties compared to similar compounds.
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